Sulfane;trimethylazanium;dodecaborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

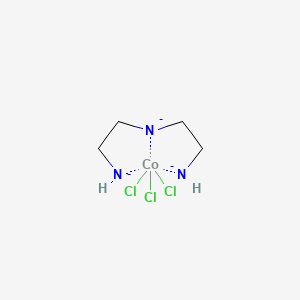

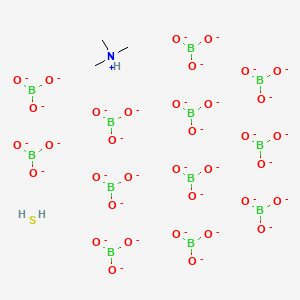

Sulfane;trimethylazanium;dodecaborate is a compound that belongs to the class of boron cluster compounds. These compounds are known for their unique icosahedral geometry and delocalized electron density, which confer exceptional chemical and thermal stability as well as low toxicity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dodecaborate compounds typically involves the reaction of borane dimethyl sulfide complex (DMS·BH3) with lithium borohydride (LiBH4) in glymes (monoglyme or diglyme). This reaction can be performed in a Schlenk flask with or without reflux, or in an autoclave . The use of glymes facilitates the removal of all intermediates, leading to high-purity and high-yield products.

Industrial Production Methods

Industrial production of dodecaborate compounds often relies on solution-based and solvent-free techniques. The former involves the use of borane precursors, such as B2H6, B5H9, or B10H14, reacted with a borane triethylamine complex, leading to [Et3NH]2B12H12. Ion-exchange of this compound with metal hydroxides subsequently enables the production of Na2B12H12 . Solvent-free approaches, such as ball-milling or annealing, have also gained popularity due to their ability to produce anhydrous B12H12 2− salts in a single step .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfane;trimethylazanium;dodecaborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, which react under Suzuki–Miyaura coupling conditions with iodo-undecahydrido-dodecaborate . The choice of ligand (e.g., DavePhos) and solvent (e.g., N-methylpyrrolidone for electron-poor, CD3CN for electron-rich groups) is essential for successful coupling .

Major Products Formed

The major products formed from these reactions include various substituted dodecaborate derivatives, which can be used in further applications such as catalysis and material science .

Wissenschaftliche Forschungsanwendungen

Sulfane;trimethylazanium;dodecaborate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which sulfane;trimethylazanium;dodecaborate exerts its effects involves the regulation of sulfur metabolism and homeostasis in cells. The compound interacts with various enzymes and molecular targets, facilitating the assimilation of sulfur into organic sulfur compounds such as l-cysteine and l-methionine . This process is crucial for maintaining cellular function and responding to sulfur limitation .

Vergleich Mit ähnlichen Verbindungen

Sulfane;trimethylazanium;dodecaborate can be compared with other boron cluster compounds, such as:

1,2-dicarba-closo-dodecaborane (o-C2B10H12): Known for its icosahedral geometry and delocalized electron density.

Monocarba-closo-dodecaborate ([CB11H12]−): Exhibits similar chemical and thermal stability.

Closo-dodecaborate ([B12H12]2−): Shares the unique steric and electronic properties of icosahedral boron clusters.

Eigenschaften

Molekularformel |

C3H12B12NO36S-35 |

|---|---|

Molekulargewicht |

799.9 g/mol |

IUPAC-Name |

sulfane;trimethylazanium;dodecaborate |

InChI |

InChI=1S/C3H9N.12BO3.H2S/c1-4(2)3;12*2-1(3)4;/h1-3H3;;;;;;;;;;;;;1H2/q;12*-3;/p+1 |

InChI-Schlüssel |

AJOVJIBHCVAPDR-UHFFFAOYSA-O |

Kanonische SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C[NH+](C)C.S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzenediol,4-[(6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-](/img/structure/B13733104.png)

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)